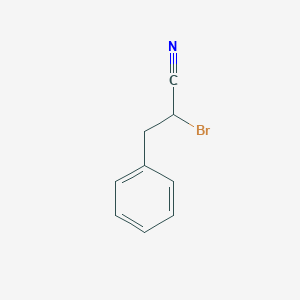

2-Bromo-3-phenylpropanenitrile

Description

Positioning within Halogenated Nitrile Chemistry

Halogenated nitriles are a class of organic compounds that contain both a halogen and a nitrile functional group. nih.gov The presence of the electron-withdrawing nitrile group influences the reactivity of the adjacent carbon-halogen bond. Specifically, α-halonitriles, such as 2-Bromo-3-phenylpropanenitrile, are valuable reagents in organic synthesis.

The bromine atom in this compound serves as a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent nitrile group enhances the electrophilicity of the carbon atom to which the bromine is attached, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry. Research on related halogenated nitriles, such as (R)-2-(2-Bromophenyl)propanenitrile, has shown that the presence of a bromine atom enhances the electrophilicity of the nitrile group itself, which can accelerate certain reactions like cross-couplings.

Academic Significance in Synthetic Organic Chemistry

The academic significance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for a range of chemical transformations.

One of the key synthetic routes to related α-halo-β-aryl-propanenitriles is the Meerwein arylation. researchgate.net For instance, 2-Bromo-2-chloro-3-arylpropanenitriles are prepared from the reaction of 2-chloroacrylonitrile (B132963) with aryldiazonium salts, catalyzed by copper(II) bromide. researchgate.net This suggests a plausible synthetic pathway to this compound.

The reactivity of the carbon-bromine bond allows for the introduction of various functional groups through nucleophilic substitution. This is a common strategy for building molecular complexity. For example, the products of Meerwein-type bromoarylation of alkenes can undergo follow-up transformations with nitrogen, sulfur, and oxygen-based nucleophiles to afford a variety of privileged drug scaffolds, such as phenylalanines and thiazolidinediones. nih.gov

Furthermore, compounds like 2-Bromo-2-chloro-3-arylpropanenitriles have been utilized as C-3 synthons in the synthesis of functionalized 3-aminothiophenes through reactions with thioglycolates or in three-component reactions. researchgate.net This highlights the potential of this compound to serve as a precursor for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.net

Overview of Research Trajectories Pertaining to Phenylpropanenitrile Derivatives

Research into phenylpropanenitrile derivatives is diverse, with significant efforts focused on their applications in medicinal chemistry and asymmetric synthesis.

Amino Derivatives: (2R)-2-Amino-3-phenylpropanenitrile is a chiral intermediate used in the stereoselective synthesis of enantiomerically pure drugs, particularly those targeting neurological conditions. Its structure, featuring a chiral center and functional groups capable of hydrogen bonding, makes it valuable in enantioselective catalysis and for studying enzyme inhibition.

Oxo Derivatives: 3-Oxo-3-phenylpropanenitrile is another important derivative that serves as a key intermediate. It is used in the synthesis of various heterocyclic compounds. clockss.orgresearchgate.net For example, it reacts with linear conjugated enynones in a Michael addition to form polyfunctional δ-diketones, which are precursors to heterocycles like 5,6-dihydro-4H-1,2-diazepines. researchgate.net It is also used in the synthesis of thiophene (B33073) and thiazole (B1198619) derivatives with potential antimicrobial activities. clockss.org A novel one-pot synthesis of 3-oxo-3-phenylpropanenitrile from aromatic aldehydes and 2-bromoacetonitrile has been developed, showcasing the ongoing interest in efficient synthetic methods for these building blocks. nih.govingentaconnect.com

Chiral Analysis: The development of methods for the stereochemical analysis of chiral nitriles is another active area of research. One approach involves hydrozirconation of the nitrile followed by transmetalation to a chromophoric palladium complex, which allows for chiroptical sensing. nih.gov This is particularly relevant for compounds like 2-phenylpropanenitrile (B133222) and its derivatives. nih.gov

The research on these derivatives underscores the synthetic potential of the phenylpropanenitrile scaffold. While direct research on this compound is not as extensively published, its structural similarity to these well-studied derivatives suggests its potential utility in similar research endeavors, particularly as a synthetic intermediate for creating diverse molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCNNBFUMWEZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407072 | |

| Record name | 2-bromo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62448-27-5 | |

| Record name | 2-bromo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Phenylpropanenitrile and Analogues

Direct Bromination Approaches for Phenylpropanenitrile Scaffolds

Direct bromination of 3-phenylpropanenitrile offers a straightforward route to 2-bromo-3-phenylpropanenitrile. This method typically involves the reaction of the nitrile with a brominating agent. While the cyano group (-CN) is a deactivating group when directly attached to an aromatic ring, in 3-phenylpropanenitrile, its influence is diminished due to the saturated side chain. pressbooks.pub Consequently, the side chain behaves more like an alkyl substituent, leading to electrophilic substitution on the aromatic ring at the ortho and para positions. pressbooks.pubchegg.comchegg.com

For the synthesis of the target compound, bromination at the α-position to the nitrile group is required. This can be achieved under radical conditions or by using specific brominating agents that favor substitution on the aliphatic chain.

Synthesis via Halogenated Acetonitrile Precursors

An alternative approach involves building the carbon skeleton using smaller, halogenated building blocks. This strategy often utilizes the reactivity of halogenated acetonitriles in nucleophilic reactions.

Nucleophilic Acylation Reactions Utilizing 2-Bromoacetonitrile

A notable example of this approach is the synthesis of 3-oxo-3-phenylpropanenitrile, a related compound, through the nucleophilic acylation of aromatic aldehydes with 2-bromoacetonitrile. nih.govingentaconnect.com This reaction proceeds via an N-heterocyclic carbene (NHC)-catalyzed process, where the aldehyde undergoes umpolung reactivity. nih.govingentaconnect.com The key features of this one-pot method include mild reaction conditions at ambient temperature, short reaction times, and high yields without the formation of byproducts. nih.govingentaconnect.com

The general procedure involves reacting an aromatic aldehyde with 2-bromoacetonitrile in the presence of an imidazolium (B1220033) salt and a base like DBU in a suitable solvent system such as THF/t-BuOH. nih.govingentaconnect.com

| Reactants | Catalyst/Base | Solvent | Product | Yield |

| Aromatic Aldehyde, 2-Bromoacetonitrile | Imidazolium salt, DBU | THF/t-BuOH | 3-Aryl-3-oxopropanenitrile | High |

Meerwein Reaction Pathways for Halogenated Propanenitriles

The Meerwein arylation provides a powerful tool for the synthesis of halogenated propanenitriles. wikipedia.org This reaction involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt. wikipedia.org The product is an alkylated arene compound. wikipedia.org The mechanism is thought to involve the generation of an aryl radical from the diazonium salt, which then adds to the alkene. wikipedia.org

Specifically, 2-bromo-2-chloro-3-arylpropanenitriles can be synthesized via a Meerwein reaction between an aryldiazonium salt and 2-chloroacrylonitrile (B132963), catalyzed by copper(II) bromide. researchgate.net The process involves preparing the diazonium salt from the corresponding aniline (B41778) and then reacting it with 2-chloroacrylonitrile in the presence of the copper catalyst. researchgate.net This method has been successfully applied to produce 2-bromo-2-chloro-3-phenylpropanenitrile in a 40% yield. researchgate.net

More recent advancements have explored photocatalyzed Meerwein-type bromoarylation reactions using stable arylthianthrenium salts, which can overcome some of the limitations of traditional Meerwein arylations that use unstable aryldiazonium salts. d-nb.infonih.gov

| Reactants | Catalyst | Product | Yield |

| Aniline (to form diazonium salt), 2-Chloroacrylonitrile | Copper(II) bromide | 2-Bromo-2-chloro-3-phenylpropanenitrile | 40% |

Electrophotochemical Routes to Alkylnitriles

Electrophotochemical methods offer a sustainable and efficient alternative for the synthesis of alkylnitriles. These techniques combine electrochemistry and photochemistry to drive chemical transformations. uni-regensburg.denih.gov For instance, an electrophotochemical metal-catalyzed synthesis of alkylnitriles from aliphatic carboxylic acids has been developed. beilstein-journals.org

In a related synthesis, 2-benzyl-3-phenylpropanenitrile was synthesized with a 56% isolated yield using a general electrophotochemical method. beilstein-journals.org This approach highlights the potential of electro-organic synthesis to construct complex nitrile-containing molecules. beilstein-journals.orgresearchgate.net

Stereoselective Synthesis of Enantiopure Brominated Phenylpropanenitriles

The synthesis of enantiomerically pure brominated phenylpropanenitriles is of significant interest due to the importance of chiral molecules in pharmaceuticals and other bioactive compounds. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the preferential formation of one enantiomer over the other.

Chemical Reactivity and Transformation Studies of 2 Bromo 3 Phenylpropanenitrile

Reactivity of the Halogen Atom (Bromine)

The bromine atom in 2-bromo-3-phenylpropanenitrile is situated at the alpha-position to both a nitrile group and a benzyl (B1604629) group, which significantly influences its reactivity. This positioning makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. The presence of the adjacent nitrile group further enhances this effect.

The reactivity of the bromine atom is a key feature of this compound, making it a valuable intermediate in organic synthesis. It readily participates in nucleophilic substitution reactions where the bromide ion acts as a good leaving group. This reactivity is analogous to that of other α-bromo carbonyl and nitrile compounds, which are known for their enhanced SN2 reaction rates. libretexts.org The electron-withdrawing nature of the nitrile group stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate compared to a simple alkyl bromide. libretexts.org

The bromine atom can be displaced by a variety of nucleophiles, leading to the formation of a diverse range of functionalized 3-phenylpropanenitrile derivatives. This high reactivity allows for the introduction of different functional groups at the α-position, making it a versatile building block in the synthesis of more complex molecules.

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions provide pathways to synthesize a wide array of compounds, including carboxylic acids, amides, amines, and ketones.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-phenylpropanoic acid, after reduction of the bromo- group) or a primary amide (2-bromo-3-phenylpropanamide). This transformation is a common and fundamental reaction of nitriles.

Reduction: The nitrile group can be reduced to a primary amine (2-bromo-3-phenylpropan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, often with simultaneous removal of the bromine atom depending on the catalyst and reaction conditions.

Addition Reactions: The carbon-nitrogen triple bond of the nitrile can undergo addition reactions. For instance, Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.

Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions, although this is less common for simple alkyl nitriles compared to those activated by adjacent electron-withdrawing groups.

A notable transformation is the Blaise reaction, where organozinc compounds derived from α-bromoesters react with nitriles to form β-ketoesters. wikipedia.org While this reaction typically involves α-bromoesters, the underlying principle of nucleophilic addition to the nitrile is relevant. The mechanism involves the formation of an organozinc intermediate that adds to the nitrile, followed by hydrolysis. wikipedia.org

Electrophilic Aromatic Substitution Patterns on the Phenyl Moiety (referencing 3-phenylpropanenitrile behavior)

The phenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. To predict the substitution pattern, it is instructive to consider the behavior of the closely related compound, 3-phenylpropanenitrile. In 3-phenylpropanenitrile, the propanenitrile substituent is separated from the benzene (B151609) ring by a saturated two-carbon chain. vaia.compressbooks.pub

Due to this separation, the electron-withdrawing effect of the nitrile group on the aromatic ring is primarily inductive and relatively weak. vaia.compressbooks.pub The saturated alkyl chain does not allow for resonance delocalization of the ring's π-electrons with the nitrile group. pressbooks.pub Consequently, the side chain acts as a weak activating group, similar to an alkyl group, directing incoming electrophiles to the ortho and para positions. vaia.compressbooks.pubvaia.com The carbocation intermediates formed during ortho and para attack are more stabilized than the intermediate for meta attack. vaia.com

Interactive Table: Electrophilic Aromatic Substitution Directing Effects

| Substituent on Benzene Ring | Directing Effect | Activating/Deactivating |

| -CH₂CH₂CN | Ortho, Para | Activating (Weak) |

| -CH=CHCN | Meta | Deactivating |

| -Alkyl | Ortho, Para | Activating |

| -CN (directly attached) | Meta | Deactivating |

It is important to contrast this with 3-phenylpropenenitrile, where the double bond in the side chain is conjugated with the aromatic ring and the nitrile group. This conjugation allows for a strong resonance effect, withdrawing electron density from the ring and directing electrophilic attack to the meta position. vaia.compressbooks.pub

Elimination Reactions Yielding Unsaturated Nitriles (e.g., 2-chlorocinnamonitriles from related compounds)

This compound can undergo elimination reactions to form unsaturated nitriles. This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom and the bromine atom from adjacent carbons to form a double bond. The most common mechanism for this transformation is the E2 (elimination, bimolecular) mechanism, which is favored by the use of a strong, non-nucleophilic base. iitk.ac.incognitoedu.org

The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com The reaction proceeds in a single, concerted step where the base removes a proton from the carbon adjacent to the one bearing the bromine, and simultaneously, the C-Br bond breaks, and the π bond is formed. iitk.ac.in The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org

In the case of this compound, elimination of HBr would lead to the formation of cinnamonitrile (B126248) (3-phenylpropenenitrile). Studies on related compounds, such as 2-bromo-2-chloro-3-arylpropanenitriles, have shown that they readily form 2-chlorocinnamonitriles upon treatment with a base. researchgate.net This indicates that the α-halo-β-phenylpropanenitrile scaffold is prone to elimination reactions to yield the corresponding cinnamonitrile derivatives.

The choice of base and solvent is crucial in directing the reaction towards elimination rather than substitution. cognitoedu.org Strong, bulky bases and higher temperatures generally favor elimination.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction pathway for this compound, owing to the presence of a good leaving group (bromide) at an activated position. libretexts.org The carbon atom attached to the bromine is electrophilic and readily attacked by nucleophiles. libretexts.org These reactions typically proceed via an SN2 (substitution, nucleophilic, bimolecular) mechanism, especially with primary and secondary alkyl halides. weebly.com

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is a chiral center. weebly.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. weebly.com

A wide variety of nucleophiles can be employed in these reactions, leading to a diverse range of products. For example, reaction with hydroxide (B78521) ions can lead to the formation of α-hydroxy nitriles, while reaction with alkoxides yields α-alkoxy nitriles. Amines can also act as nucleophiles, resulting in the formation of α-amino nitriles.

Research on similar α-bromo nitriles has demonstrated their utility in various synthetic applications. For instance, α-bromobenzeneacetonitrile is known for its high reactivity in nucleophilic substitution reactions. cymitquimica.com Furthermore, α-bromo nitriles have been used in copper-catalyzed alkylation of nitroalkanes. acs.org

Interactive Table: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Hydroxide (OH⁻) | 2-Hydroxy-3-phenylpropanenitrile |

| Alkoxide (RO⁻) | 2-Alkoxy-3-phenylpropanenitrile |

| Ammonia (NH₃) | 2-Amino-3-phenylpropanenitrile |

| Cyanide (CN⁻) | 3-Phenylpropane-1,2-dinitrile |

| Azide (N₃⁻) | 2-Azido-3-phenylpropanenitrile |

The reactivity of this compound in nucleophilic substitution reactions makes it a valuable precursor for the synthesis of various biologically and pharmaceutically relevant molecules.

Applications in Advanced Organic Synthesis

Utilization as C-3 Synthons in Heterocycle Formation

2-Bromo-3-phenylpropanenitrile and its analogs serve as valuable C-3 synthons, particularly in the synthesis of functionalized 3-aminothiophenes. For instance, the reaction of 2-bromo-2-chloro-3-arylpropanenitriles with substituted thioglycolates yields 3-aminothiophenes that are not readily accessible through other synthetic routes. researchgate.net This approach highlights the utility of these halogenated propanenitriles in creating diverse thiophene (B33073) derivatives.

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, provides further context for the importance of such synthons. semanticscholar.org While the classical Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur, variations and modifications of this reaction demonstrate the broad applicability of nitrile-containing building blocks in heterocyclic synthesis. semanticscholar.org

Precursor in the Synthesis of Complex Nitrile Structures

The reactivity of the bromine atom and the adjacent nitrile group makes this compound an important precursor for more complex nitrile-containing molecules. Chiral nitriles are significant structural components in many natural products and pharmaceuticals. nih.gov The versatility of the nitrile group, which can be converted into various other functionalities like amines, aldehydes, and carboxylic acids, underscores its importance in asymmetric synthesis. nih.gov

Deprotonation of alkyl nitriles allows for subsequent reactions with electrophiles to form new carbon-carbon bonds. ucl.ac.uk For example, the generation of an α-cyano carbanion from 3-phenylpropanenitrile and its subsequent reaction with an imine demonstrates a pathway to β-aminonitriles, which are precursors to 1,3-diamines and β-amino acids. ucl.ac.uk

Intermediate in the Formation of Beta-Ketonitriles and their Derivatives

This compound can be considered a precursor to β-ketonitriles, which are valuable intermediates in organic synthesis. tubitak.gov.tr The synthesis of β-ketonitriles can be achieved by reacting esters with nitriles in the presence of a base. google.com These compounds are precursors to a variety of other molecules, including diaminopyrimidines, which have shown potential as antiparasitic agents.

The reduction of β-ketonitriles can lead to the formation of chiral β-hydroxy nitriles, which are important building blocks in the synthesis of pharmaceuticals. researchgate.net For example, the asymmetric reduction of 3-oxo-3-phenylpropanenitrile can yield 3-hydroxy-3-phenylpropanenitrile, a precursor for various bioactive compounds. georgiasouthern.edu

Participation in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering high atom and step economy. semanticscholar.org this compound and related compounds are valuable participants in such reactions.

A notable example is the DBU-promoted three-component cascade annulation of 3-oxo-3-phenylpropanenitriles, (E)-chalcones, and elemental selenium to synthesize tetrasubstituted selenophenes. dntb.gov.uaresearchgate.netrsc.org This reaction proceeds through a sequential coupling and intramolecular cyclization, demonstrating the power of MCRs in rapidly building molecular complexity. dntb.gov.ua The resulting selenophene (B38918) derivatives are of interest for their potential applications in materials science and medicinal chemistry. researchgate.net

Similarly, three-component reactions involving 2-bromo-2-chloro-3-arylpropanenitriles, sodium sulfide, and various electrophiles like bromonitromethane (B42901) or chloroacetonitrile (B46850) provide a direct route to highly functionalized 3-aminothiophenes in high yields. researchgate.net These strategies highlight the versatility of halogenated propanenitriles as key building blocks in the efficient construction of diverse heterocyclic systems.

Mechanistic Investigations of Reactions Involving 2 Bromo 3 Phenylpropanenitrile

Reaction Pathway Elucidation (e.g., carbonyl umpolung reactivity)

The elucidation of reaction pathways is fundamental to understanding and optimizing chemical transformations. In the context of reactions involving α-halo nitriles like 2-Bromo-3-phenylpropanenitrile, the concept of "umpolung," or polarity inversion, is a key mechanistic theme, particularly in N-heterocyclic carbene (NHC) catalysis. rsc.orgprinceton.edu Normally, a carbonyl carbon is electrophilic. However, NHC catalysis can invert this reactivity, making the carbonyl carbon nucleophilic. rsc.orgnih.gov

This umpolung strategy is effectively used in the synthesis of 3-aryl-3-oxopropanenitriles, which are structurally related to the reaction products of this compound. researchgate.netingentaconnect.com The process begins with the reaction of an NHC with an aromatic aldehyde. This forms a Breslow intermediate, a key species in which the former carbonyl carbon becomes an acyl anion equivalent—a potent nucleophile. rsc.orgrsc.org This nucleophilic species can then attack an electrophilic substrate like an α-bromo nitrile. nih.govresearchgate.netingentaconnect.com

A novel one-pot NHC-catalyzed acylation of 2-bromoacetonitrile with aromatic aldehydes exemplifies this pathway. nih.govresearchgate.netingentaconnect.com The carbonyl carbon of the aldehyde, transformed into a nucleophile by the NHC, attacks the electrophilic carbon of 2-bromoacetonitrile to produce 3-aryl-3-oxopropanenitrile. nih.govresearchgate.netingentaconnect.com This method is characterized by its operational simplicity, mild reaction conditions at ambient temperature, and high yields. researchgate.netingentaconnect.com

The general pathway can be summarized as:

NHC Activation: The N-heterocyclic carbene attacks the aldehyde to form the nucleophilic Breslow intermediate. rsc.org

Nucleophilic Attack: The Breslow intermediate attacks the α-carbon of the bromo-nitrile, displacing the bromide ion.

Product Formation: The intermediate collapses to release the final product and regenerate the NHC catalyst.

This umpolung approach provides a powerful method for C-C bond formation, creating complex molecules from simple precursors. rsc.orgwhiterose.ac.uk

Transition State Analysis in Catalyzed Transformations

Understanding the transition states in catalyzed reactions is crucial for explaining selectivity and reactivity. Computational studies, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for analyzing these transient structures.

In NHC-catalyzed reactions, the stability of key intermediates and the energy barriers of transition states dictate the reaction's course. For instance, in the NHC-catalyzed [2+3] annulation reaction between ketimine and enal, DFT calculations revealed that the key step is the nucleophilic attack of the Breslow intermediate on the ketimine. rsc.org The transition state for this step determines the stereochemical outcome of the reaction.

Similarly, in nickel-catalyzed hydrocyanation reactions, the analysis of the oxidative cyclization transition state is critical. acs.org It has been shown that d → π* back-donation stabilizes the transition state, influencing the reactivity. The presence of Lewis acids can further accelerate these reactions by coordinating with the aldehyde oxygen in the transition state. acs.org

In the context of this compound, transition state analysis would focus on the key bond-forming or bond-breaking steps. For example, in an S_N2 reaction where bromide is displaced, the transition state would involve the partial formation of the new bond and partial breaking of the C-Br bond. The stereochemistry and energy of this transition state would be influenced by the catalyst, solvent, and substrate structure. While specific DFT studies on this compound are not widely published, analogies from similar systems provide significant insight into the likely transition state geometries and energies. rsc.orgacs.org

Role of Catalysis in Chemical Transformations (e.g., N-heterocyclic carbene (NHC) catalysis, copper(II) bromide catalysis)

Catalysis is central to the modern synthesis involving nitrile compounds, enabling efficient and selective transformations under mild conditions.

N-heterocyclic Carbene (NHC) Catalysis: NHCs are highly versatile organocatalysts that have revolutionized organic synthesis. rsc.org Their primary role in reactions involving α-halo nitriles is to generate nucleophilic intermediates from aldehydes via umpolung, as detailed in section 5.1. rsc.orgresearchgate.netresearchgate.net A variety of NHC precursors, such as imidazolium (B1220033) salts, are deprotonated in situ to generate the active carbene catalyst. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of β-ketonitriles and other valuable compounds. researchgate.netresearchgate.net The table below summarizes typical conditions and outcomes for NHC-catalyzed acylation.

| Catalyst Precursor | Base | Solvent | Time (h) | Yield (%) | Ref |

| Imidazolium Salt (3a) | DBU | THF/t-BuOH (10:1) | 5-6 | High | researchgate.net, nih.gov |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | - | DMF | 40 | 70 | thieme-connect.de |

Copper(II) Bromide Catalysis: Copper catalysts are widely used due to their low cost and unique reactivity. Copper(II) bromide (CuBr₂) is particularly effective in catalyzing Meerwein-type reactions. researchgate.net For instance, 2-Bromo-2-chloro-3-arylpropanenitriles can be synthesized from 2-chloroacrylonitrile (B132963) and aryldiazonium salts using CuBr₂ as a catalyst. researchgate.net This reaction proceeds via a radical mechanism where the copper species facilitates the transfer of the aryl group and a halogen to the acrylonitrile.

Copper salts, including Cu(II) bromide, are also employed in aerobic radical C–C bond cleavage reactions and selenylation of heterocyclic compounds, highlighting their versatility in mediating radical pathways. beilstein-journals.orgresearchgate.net The table below shows results from a copper-catalyzed α-alkylation of aryl acetonitriles, a related transformation.

| Nitrile Substrate | Product | Yield (Isolated) (%) | Ref |

| Phenylacetonitrile | 2,3-diphenylpropanenitrile | 71 | eie.gr |

| 4-methoxyphenylacetonitrile | 2-(4-methoxyphenyl)-3-phenylpropanenitrile | 80 | eie.gr |

| 4-fluorophenylacetonitrile | 2-(4-fluorophenyl)-3-phenylpropanenitrile | 57 | eie.gr |

Free Radical Processes in Synthetic Pathways

While many reactions proceed through ionic intermediates, free radical pathways offer an alternative and powerful route for bond formation. egrassbcollege.ac.in These processes often involve single-electron transfer (SET) steps, frequently mediated by transition metals or initiated by radical initiators. beilstein-journals.orgnih.gov

In the context of nitrile synthesis, an NHC-catalyzed radical coupling between aldehydes and azobis(isobutyronitrile) (AIBN) has been developed to produce β-ketonitriles. researchgate.net This suggests that intermediates in NHC catalysis, such as the Breslow intermediate, can participate in radical processes.

Copper-catalyzed reactions frequently involve radical intermediates. researchgate.net For example, the synthesis of benzo[b]selenophene-fused imidazo[1,2-a]pyridines from 2-(2-bromophenyl)imidazo[1,2-a]pyridines and selenium powder is proposed to occur via a radical pathway catalyzed by copper. researchgate.net Similarly, the Kemp elimination reaction, which can produce β-hydroxy nitriles, has been shown to proceed via a nitrogen radical moiety in certain enzymatic systems. rsc.org

A plausible free radical pathway in a reaction involving this compound could be initiated by a SET event, leading to the formation of a carbon-centered radical at the α-position following the loss of a bromide anion. This radical could then be trapped by another reactant to form the final product. The involvement of such radical pathways is often confirmed by the inhibition of the reaction in the presence of radical scavengers like TEMPO. nih.gov

Bond Activation Studies Relevant to Nitrile Derivatives (e.g., C-C bond cleavage in 2-phenylpropanenitrile)

The activation of typically inert chemical bonds, such as C-C bonds, is a significant challenge in organic synthesis. scientificupdate.com The nitrile group can play a crucial role in facilitating the cleavage of adjacent C-C bonds.

Mechanistic studies on iridium-catalyzed reductive cleavage of unstrained C-C single bonds in dinitriles have shown that the process can occur via C-H activation followed by a retro-Michael type reaction. liverpool.ac.uk For example, an iridium-PCP complex was shown to catalyze the C-C bond cleavage of 2,2-diphenylpentanedinitrile to yield diphenylacetonitrile. liverpool.ac.uk This work demonstrates that a C-C bond α to a nitrile group can be selectively cleaved under catalytic conditions.

Palladium catalysis has also been employed for C-C bond cleavage. nih.gov Computational studies have revealed that such transformations can proceed through a sequence of C-C bond cleavage, insertion, and β-hydride elimination, driven by the release of steric strain that builds up during a preceding C-H functionalization step. nih.gov While ketones are more commonly studied in this context, the principles are relevant to nitrile derivatives. The oxidation of ketones, for instance, often involves the cleavage of a C-C bond. egrassbcollege.ac.in These studies provide a mechanistic framework for understanding how the C-C bond in derivatives like 2-phenylpropanenitrile (B133222) could be activated and functionalized.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates (e.g., related nitriles)

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the mechanisms of organic reactions. diva-portal.org It is particularly useful for studying reactions involving nitriles, offering detailed information on the energetics of reaction pathways, including the stability of intermediates and the energy barriers of transition states. nih.govacs.org

Research on the reactivity of nitrile-containing compounds with biological nucleophiles like cysteine has utilized DFT calculations to determine the activation energies (Ea) for the reaction. nih.gov These studies establish a correlation between computationally derived activation energies and experimentally measured kinetic data, highlighting DFT's predictive power in assessing nitrile reactivity. nih.gov For instance, a DFT-based approach at the B3LYP/6-311++G(d,p) level of theory has been successfully employed to investigate the mechanism of thioimidate formation, which is a key step in the covalent binding of nitriles to cysteine residues. nih.gov

In the context of cycloaddition reactions, which are fundamental in synthetic chemistry, DFT calculations have been extensively applied to nitrile oxides. mdpi.com These studies explore the reaction's energetics, helping to predict chemo-, regio-, and stereoselectivity. bohrium.comresearchgate.net For example, the [3+2] cycloaddition reaction of aryl nitrile oxides with various dipolarophiles has been analyzed using DFT functionals like B3LYP, M06-2X, and MPWB1K. bohrium.comresearchgate.net The calculations of activation and reaction energies reveal the favorability of different reaction channels. bohrium.com Studies on the reactions of nitrile oxides with cycloalkynes have used DFT to calculate activation free energies (ΔG*), changes in free energies of reaction (ΔrG), and reaction rate constants (k), demonstrating how substituents and ring strain influence reactivity. ijcce.ac.irnsmsi.ir The results often show that the reaction proceeds through an asynchronous concerted mechanism. bohrium.comresearchgate.net

The table below presents representative data from DFT studies on nitrile reactions, illustrating the types of energetic parameters that are calculated to understand and predict reactivity.

| Reaction Type | Reactants | DFT Functional/Basis Set | Calculated Parameter | Value (kcal/mol) | Reference |

| Nucleophilic Attack | Nitrile + Cysteine | B3LYP/6-311++G(d,p) | Activation Energy (Ea) | Varies with nitrile substituent | nih.gov |

| [3+2] Cycloaddition | Aryl Nitrile Oxide + Furanone | M06-2X/6-311++G(d,p) | Activation Energy | Pathway-dependent | bohrium.com |

| [3+2] Cycloaddition | Benzonitrile Oxide + Cycloalkyne | B3LYP/6-31G(d) | Activation Free Energy (ΔG*) | ~15-25 | ijcce.ac.irnsmsi.ir |

| [3+2] Cycloaddition | Benzonitrile Oxide + Cycloalkyne | B3LYP/6-31G(d) | Reaction Free Energy (ΔrG) | ~(-30) - (-45) | ijcce.ac.irnsmsi.ir |

This table is illustrative and compiles representative types of data from the cited literature. Exact values are highly dependent on the specific molecules and reaction pathways studied.

Molecular Orbital Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of molecules. pearsonhighered.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern how a molecule interacts with other chemical species. rsc.org The energy and spatial distribution of these orbitals determine the molecule's nucleophilic and electrophilic character.

For 2-bromo-3-phenylpropanenitrile, a qualitative MO analysis would consider the contributions from its three main components: the phenyl ring, the bromo-substituted alkyl chain, and the nitrile group.

Phenyl Ring : The aromatic ring contributes a set of π orbitals. The HOMO of the phenyl group is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital.

Bromine Atom : The bromine atom has lone pairs of electrons in p orbitals which can influence the energy of the HOMO. As an electronegative atom, it also has an inductive electron-withdrawing effect.

Computational methods can provide a quantitative picture of the HOMO and LUMO. For related substituted propanenitriles, molecular orbital calculations have shown that the HOMO often resides primarily on the aromatic ring, while the LUMO is predominantly localized on the nitrile group and the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and spectroscopic properties of the compound. Substituents on the phenyl ring can tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally narrowing the HOMO-LUMO gap. rsc.org

The expected contributions to the frontier orbitals of this compound are summarized in the table below.

| Molecular Orbital | Primary Contributing Fragments/Orbitals | Expected Character |

| HOMO | Phenyl ring (π orbitals), Bromine (p-type lone pair) | Nucleophilic, involved in reactions with electrophiles |

| LUMO | Nitrile group (π* orbitals), Phenyl ring (π* orbitals) | Electrophilic, involved in reactions with nucleophiles |

This analysis suggests that the phenyl ring would be the likely site for electrophilic attack, whereas the nitrile carbon would be susceptible to nucleophilic attack.

Investigations into Tautomeric Equilibria (e.g., beta-ketonitriles)

Tautomerism, the interconversion of structural isomers through proton transfer, is a crucial concept in understanding the reactivity of many organic compounds. While this compound itself does not exhibit the most common forms of tautomerism, the study of related structures like β-ketonitriles provides a valuable framework for how computational chemistry is used to investigate such equilibria. researchgate.netunlp.edu.ar

β-Ketonitriles can exist in equilibrium between several tautomeric forms, primarily the keto-enol and nitrile-ketenimine forms. researchgate.netunlp.edu.ar The position of this equilibrium is influenced by factors such as the nature of substituents and the solvent polarity. researchgate.netgoogle.co.in Computational studies, often performed at levels of theory like MP2 or with DFT functionals, can accurately predict the relative stabilities of these tautomers. researchgate.netunlp.edu.ar For example, theoretical calculations on various β-ketonitriles have been used to determine the relative energies of the different tautomers in the gas phase. unlp.edu.ar These computational results provide strong support for experimental observations from techniques like mass spectrometry and NMR spectroscopy. researchgate.netunlp.edu.ar The reactivity of β-ketonitriles is intrinsically linked to their tautomeric distribution, as each tautomer presents different reactive sites. unlp.edu.ar

A study on the tautomerism of several β-ketonitriles used theoretical calculations at the MP2/6-31G(d,p) level to determine the relative energies of the possible tautomers. unlp.edu.ar The findings showed that the relative stability is highly dependent on the substituents. unlp.edu.ar

The following table shows an example of calculated relative energies for the tautomers of a selected β-ketonitrile, demonstrating the utility of computational methods in this area.

| Tautomer Form | Structure | Calculated Relative Energy (kJ/mol) | Reference |

| Nitrile-Keto | R-CO-CH(R')-CN | 0.0 (Reference) | unlp.edu.ar |

| Nitrile-Enol (Z) | R-C(OH)=C(R')-CN | +5.7 | unlp.edu.ar |

| Nitrile-Enol (E) | R-C(OH)=C(R')-CN | +21.9 | unlp.edu.ar |

| Ketenimine-Keto | R-CO-CH(R')-C=N-H | +128.8 | unlp.edu.ar |

Data adapted from a study on 2-phenyl-3-oxobutanenitrile. unlp.edu.ar The nitrile-keto form was found to be the most stable in the gas phase.

Quantum Chemical Calculations for Mechanistic Predictions

Quantum chemical calculations are indispensable for predicting and rationalizing the mechanisms of chemical reactions. diva-portal.org By modeling the potential energy surface of a reaction, these calculations can identify transition states and intermediates, thereby elucidating the step-by-step pathway from reactants to products. diva-portal.orgbohrium.com This approach provides insights into selectivity (regio-, chemo-, and stereo-), reaction kinetics, and the influence of catalysts or substituents. bohrium.comresearchgate.net

For reactions involving nitriles and related functional groups, quantum chemistry has been instrumental. For example, the mechanism of [3+2] cycloaddition reactions involving nitrile oxides has been extensively studied using DFT and other methods. bohrium.combohrium.commdpi.com These studies can determine whether a reaction is concerted (one step) or stepwise. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the correct reactants and products. bohrium.comresearchgate.net Furthermore, the analysis of global and local reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, can predict how different reactants will interact. bohrium.combohrium.com

In one study, various DFT functionals were used to investigate the [3+2] cycloaddition of aryl nitrile oxides with a furanone derivative. bohrium.comresearchgate.net The calculations of activation energies and analysis of Parr functions helped to explain the observed chemo- and regioselectivity, concluding that the reaction follows an asynchronous concerted mechanism. bohrium.comresearchgate.net Similarly, Molecular Electron Density Theory (MEDT) has been employed to explore cycloaddition mechanisms, providing detailed insights into asynchronous bond formation processes. bohrium.com These theoretical tools not only corroborate experimental findings but can also guide future synthetic efforts by predicting the outcomes of new, untested reactions. diva-portal.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of individual atoms.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For 2-Bromo-3-phenylpropanenitrile, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons on the propanenitrile backbone.

The key proton environments are:

Phenyl Protons (H-Ar): These five protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.2 and 7.5 ppm.

Benzylic Protons (CH₂): The two protons on the carbon adjacent to the phenyl group are diastereotopic due to the neighboring chiral center (the carbon bearing the bromine atom). Consequently, they are chemically non-equivalent and are expected to appear as a complex multiplet, likely two doublets of doublets (dd), in the range of 3.2 to 3.5 ppm.

Alpha-Bromo Proton (CH): The single proton on the carbon atom bonded to the bromine atom is expected to resonate as a triplet (t) around 4.5 to 4.8 ppm, due to coupling with the adjacent CH₂ protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl (Ar-H) | ~ 7.20 - 7.50 | Multiplet (m) | 5H |

| Methine (CH-Br) | ~ 4.50 - 4.80 | Triplet (t) | 1H |

| Methylene (CH₂) | ~ 3.20 - 3.50 | Multiplet (m) or DD | 2H |

¹³C NMR for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, revealing the complexity and symmetry of the molecule.

For this compound, seven distinct carbon signals are anticipated:

Cyano Carbon (-CN): The nitrile carbon is characteristically deshielded and appears around 117-120 ppm.

Alpha-Bromo Carbon (CH-Br): The carbon directly attached to the electronegative bromine atom is found in the aliphatic region, typically around 40-45 ppm.

Benzylic Carbon (CH₂): The benzylic carbon signal is expected near 35-40 ppm.

Phenyl Carbons (C-Ar): The phenyl ring will show four signals: one for the ipso-carbon (the carbon attached to the propanenitrile chain) and three for the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl (Ar-C, quaternary) | ~ 135 - 138 |

| Phenyl (Ar-CH, ortho, meta, para) | ~ 127 - 130 |

| Cyano (CN) | ~ 117 - 120 |

| Methine (CH-Br) | ~ 40 - 45 |

| Methylene (CH₂) | ~ 35 - 40 |

Advanced 2D NMR Techniques for Structural Connectivity

For complex molecules, one-dimensional NMR spectra can be insufficient for a complete structural assignment. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide crucial data on the connectivity between atoms. acs.orgweebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, it would show a cross-peak between the CH-Br proton and the CH₂ protons, confirming they are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart. nih.gov These long-range correlations establish the connectivity between different functional groups.

Table 4: Expected 2D NMR (HMBC) Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) |

| Methylene (CH₂) | CH-Br, CN, Phenyl C(ipso) |

| Methine (CH-Br) | CH₂, CN, Phenyl C(ipso) |

| Phenyl (Ar-H) | Other aromatic carbons, CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₈BrN), the exact mass is a key identifier. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Ion Adduct | Molecular Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₉H₉BrN⁺ | 209.9913 |

| [M+Na]⁺ | C₉H₈BrNNa⁺ | 231.9732 |

Data is based on predicted values.

Compound List

Mechanistic Insights through Fragmentation Pattern Analysis and H/D Exchange Experiments

Mass spectrometry is a powerful tool for gaining insight into the structure and fragmentation pathways of molecules like this compound. In electron impact ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) which can then fragment in characteristic ways. slideshare.net The fragmentation pattern is a molecular fingerprint that can help identify the compound. For halogenated compounds like this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity (M+ and M+2) due to the natural abundance of the 79Br and 81Br isotopes. miamioh.edu

Common fragmentation pathways for nitriles include the loss of a hydrogen atom (M-1) or the cyano group (M-27). miamioh.edu For this compound, alpha-cleavage, the breaking of the bond adjacent to the bromine atom, is a likely fragmentation pathway. miamioh.edu This would lead to the loss of a bromine radical. The presence of a phenyl group can lead to the formation of a stable tropylium (B1234903) ion (C7H7+) at m/z 91.

Hydrogen/deuterium (B1214612) (H/D) exchange experiments coupled with mass spectrometry can provide further mechanistic details. unlp.edu.ar By introducing a source of deuterium, such as methanol-d4 (B120146) (CH3OD), labile protons in the molecule can be exchanged for deuterium atoms. unlp.edu.ar This isotopic labeling allows for the tracking of specific hydrogen atoms during fragmentation, helping to elucidate rearrangement processes and confirm proposed fragmentation mechanisms. For instance, in related β-ketonitriles, H/D exchange has been used to support proposed fragmentation pathways by observing the mass shifts of specific fragment ions. unlp.edu.ar

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and analyzing reaction mixtures. eie.gr In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component.

This technique is routinely used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. eie.gr For example, in the synthesis of related propanenitrile derivatives, GC-MS has been used to identify and quantify starting materials, intermediates, and final products. eie.grlouisville.edu The high sensitivity and resolution of GC-MS allow for the detection of even trace impurities, which is crucial for ensuring the purity of the final compound. pubcompare.ai For instance, in the synthesis of related compounds, GC-MS confirmed the presence of byproducts and helped to optimize reaction conditions to maximize the yield of the desired product. eie.gr

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure.

The key functional groups and their expected IR absorption ranges are:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile | C≡N | 2260-2240 | Medium |

| Alkyl C-H | C-H | 3000-2850 | Strong |

| Aromatic C-H | C-H | 3100-3000 | Variable |

| Aromatic C=C | C=C | 1600-1450 | Variable |

| Haloalkane | C-Br | 750-500 | Strong |

Data compiled from various sources. libretexts.orgrsc.orgdocbrown.info

The presence of a sharp, medium-intensity peak around 2245 cm⁻¹ is a strong indicator of the nitrile (C≡N) functional group. raccefyn.co The region above 3000 cm⁻¹ will show peaks corresponding to aromatic C-H stretching, while the region just below 3000 cm⁻¹ will have peaks from the aliphatic C-H bonds in the propanenitrile backbone. libretexts.org The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 750 and 500 cm⁻¹. docbrown.info The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. libretexts.orgdocbrown.info

X-ray Crystallography for Solid-State Molecular Structure Determination (e.g., related propanenitriles)

For a molecule to be analyzed by X-ray crystallography, it must first be grown into a single crystal of suitable quality. azolifesciences.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. wikipedia.org The diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined with high precision. wikipedia.org

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for assessing its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.orgacs.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.govingentaconnect.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. semanticscholar.org The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).

By spotting the starting materials, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, one can visually assess the progress of the reaction. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org The relative positions of the spots (Rf values) can also provide information about the polarity of the compounds. This technique is frequently mentioned in the synthesis of related nitriles for monitoring reaction completion. nih.govsemanticscholar.orgnih.gov

Column Chromatography (Flash Chromatography) for Compound Isolation

Once a reaction is complete, as determined by TLC, column chromatography is the standard method for isolating and purifying the desired product from the reaction mixture. eie.grrsc.org Flash chromatography is a variation of column chromatography that uses pressure to speed up the separation process.

The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. raccefyn.cobeilstein-journals.org A solvent or a mixture of solvents (eluent) is then passed through the column. rsc.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent, leading to their separation.

Fractions are collected as the eluent exits the column, and these fractions are typically analyzed by TLC to identify those containing the pure product. raccefyn.co In the synthesis of various propanenitrile derivatives, column chromatography, often using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent, is a commonly reported method for purification. eie.grrsc.org The choice of eluent is critical and is often determined by preliminary experiments using TLC. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The primary academic contribution of 2-bromo-3-phenylpropanenitrile and related α-bromo nitriles lies in their utility as building blocks for a variety of organic compounds. Research has demonstrated their role in the synthesis of heterocyclic compounds and as precursors for creating carbon-carbon and carbon-nitrogen bonds. For instance, α-bromo nitriles are employed in palladium-catalyzed cross-coupling reactions to form biaryl structures and are intermediates in the synthesis of various heterocycles.

Despite their synthetic utility, significant research gaps remain. There is a notable lack of in-depth studies on the specific reaction kinetics, thermodynamic stability, and the full scope of the reactivity of this compound itself. Much of the current understanding is extrapolated from studies on analogous aliphatic or aromatic brominated nitriles. Furthermore, the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is an area that warrants more investigation, which could open new avenues in asymmetric synthesis. vulcanchem.com

Emerging Synthetic Strategies for Halogenated Nitriles

Traditional methods for the synthesis of halogenated nitriles often involve the use of harsh reagents and conditions. However, several emerging strategies offer more sustainable and efficient alternatives.

Electrochemical Methods: The electrochemical oxidation of amines to nitriles is a promising green alternative to conventional chemical oxidation. researchgate.netnih.gov Recent advancements include the use of mediators like the Br⁻/Br₂ redox couple, which can achieve high selectivity and Faradaic efficiency for nitrile formation. rsc.org This indirect electrooxidation strategy has been successfully applied to both aliphatic and aromatic primary amines, suggesting its potential for the synthesis of compounds like this compound. rsc.org

Modern Dehydration and Halogenation Techniques: The synthesis of nitriles from aldehydes or amides via dehydration is a common route. rsc.orgtandfonline.com Modern methods are exploring milder dehydration reagents and catalytic systems to improve efficiency and substrate scope. highfine.com Similarly, direct α-amination of carbonyl compounds followed by halogenation, or vice-versa, are being refined using novel catalysts and reaction conditions to provide better yields and selectivity. organic-chemistry.org

Flow Chemistry: The use of continuous flow processes for the production of halogenated nitriles can enhance safety, efficiency, and scalability. Automated reactors with precise control over parameters like temperature and pressure can lead to consistent quality and higher yields.

A comparison of these emerging strategies is presented in the table below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Electrochemical Synthesis | Environmentally benign, high selectivity, can be coupled with other reactions (e.g., hydrogen evolution). rsc.org | Requires specialized equipment, optimization of electrode materials and reaction conditions. researchgate.netnih.gov |

| Modern Dehydration/Halogenation | Wide substrate scope, can be performed with milder reagents. rsc.orghighfine.com | May require multi-step processes, potential for side reactions. mdpi.com |

| Flow Chemistry | Enhanced safety and scalability, precise process control, consistent product quality. | Initial setup costs can be high, requires optimization for specific reactions. |

Potential for Novel Chemical Transformations and Reactivity Exploitation

The unique bifunctionality of this compound opens up a wide array of possibilities for novel chemical transformations.

Nucleophilic Substitution and Addition: The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, hydroxides, and thiols. The nitrile group can undergo nucleophilic addition with reagents like Grignard reagents to form ketones after workup. vulcanchem.com

Cyclization Reactions: The proximity of the bromo and nitrile groups, along with the phenyl ring, makes this compound a candidate for intramolecular cyclization reactions to form various heterocyclic systems. For example, similar dinitriles have been shown to cyclize in the presence of hydrogen halides to form azepine derivatives. acs.org

Radical Reactions: The carbon-bromine bond can be cleaved homolytically to generate a radical intermediate, which can then participate in various radical-mediated transformations, including additions to alkenes and alkynes.

Cross-Coupling Reactions: As mentioned, the bromine atom allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds, respectively. vulcanchem.comrsc.org

The reactivity of the key functional groups is summarized below:

| Functional Group | Type of Reaction | Potential Products |

| α-Bromo | Nucleophilic Substitution | Alcohols, ethers, amines, thiols |

| Cross-Coupling Reactions | Biaryls, substituted amines | |

| Radical Reactions | Various functionalized alkanes | |

| Nitrile | Hydrolysis | Carboxylic acids, amides |

| Reduction | Primary amines | |

| Nucleophilic Addition | Ketones (after workup) |

Prospects in Advanced Chemical Systems and Materials Science Development

While direct applications of this compound in materials science are not well-documented, its chemical properties suggest several promising avenues for future research.

Polymer Chemistry: The nitrile group can be a useful functional handle in polymer chemistry. It can be polymerized or copolymerized to create polymers with specific properties. Furthermore, the nitrile group can be post-polymerization modified into other functional groups, such as amines or carboxylic acids, to tailor the polymer's characteristics. ontosight.ai The bromine atom also allows for the possibility of using this compound as an initiator for atom transfer radical polymerization (ATRP) or as a monomer in polycondensation reactions.

Surface Modification: The reactive nature of the bromine atom makes this compound a potential candidate for grafting onto surfaces to impart new functionalities. This could be useful in the development of functionalized nanoparticles, sensors, or chromatographic materials.

Development of Novel Ligands: The nitrogen atom of the nitrile group and the potential for conversion to other donor groups (like amines) suggest that derivatives of this compound could be explored as ligands in coordination chemistry and catalysis. vulcanchem.com

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-phenylpropanenitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound is typically synthesized via bromination of a precursor such as 3-phenylpropanenitrile. The bromination reaction requires careful control of stoichiometry and temperature to avoid over-bromination. For example, using -bromosuccinimide (NBS) in a radical-initiated reaction under inert atmosphere (e.g., ) at 60–80°C can improve selectivity . Catalysts like azobisisobutyronitrile (AIBN) may enhance reaction efficiency. Post-synthesis, reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS to optimize yield.

Q. What purification methods are recommended for this compound to achieve high purity (>97%) suitable for research applications?

Methodological Answer: High-purity isolation can be achieved using:

- Column Chromatography : Employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate).

- Recrystallization : Use solvents like ethanol or dichloromethane-hexane mixtures.

- Distillation : For thermally stable batches, fractional distillation under reduced pressure minimizes decomposition.

Purity validation via HPLC (reversed-phase C18 column) or GC (with flame ionization detection) is critical, as noted in reagent catalogs for structurally similar brominated compounds .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation, as recommended for analogous brominated organics .

- Handling : Use inert gas (argon) when aliquoting to avoid moisture absorption. Conduct reactions in anhydrous solvents (e.g., THF, DMF) under nitrogen atmosphere.

- Stability Monitoring : Periodic NMR analysis (e.g., ) can detect decomposition products like hydrobromic acid or nitrile hydrolysis byproducts.

Advanced Questions

Q. What mechanistic insights explain the reactivity of the bromine atom in this compound during cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its reactivity is influenced by:

- Electronic Effects : The electron-withdrawing nitrile group increases electrophilicity at the adjacent carbon, facilitating oxidative addition to Pd(0).

- Steric Factors : The phenyl group may hinder catalyst access, requiring ligands like or to enhance turnover .

Mechanistic studies should include kinetic profiling and DFT calculations to map transition states.

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- : Expect a triplet for the group adjacent to Br (~δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–7.8 ppm).

- : The nitrile carbon appears at ~δ 115–120 ppm .

- IR : Strong absorption at ~2240 cm (C≡N stretch) and 550–650 cm (C-Br stretch) .

- MS : Molecular ion peak at 224 (M) with isotopic patterns confirming bromine.

Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound in multi-step syntheses?

Methodological Answer:

- Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- Byproduct Analysis : Use LC-MS or -NMR (if fluorinated analogs are involved) to trace side reactions .

- Control Experiments : Isolate intermediates (e.g., via quenching at specific steps) to pinpoint instability or cross-reactivity.

- Collaborative Validation : Cross-check results with independent labs using standardized protocols, as emphasized in methodological guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.